molecular formula C14H10N2O2S B7819722 4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid

4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B7819722
M. Wt: 270.31 g/mol
InChI Key: ZPHXGOKPHKVPLK-UHFFFAOYSA-N
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Description

4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with a cyano group at the 3-position, linked via a sulfanylmethyl bridge to the benzene core. This structure confers unique electronic and steric properties, making it a candidate for biological targeting, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-[(3-cyanopyridin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-8-12-2-1-7-16-13(12)19-9-10-3-5-11(6-4-10)14(17)18/h1-7H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHXGOKPHKVPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid typically involves the following steps:

  • Formation of 3-Cyanopyridin-2-yl Sulfide: The initial step involves the reaction of 3-cyanopyridine with a suitable sulfide source under controlled conditions.

  • Coupling with Benzoic Acid: The resulting sulfide is then coupled with benzoic acid derivatives using appropriate coupling reagents and catalysts.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine or benzoic acid moieties can yield a variety of functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound with a unique structure, featuring a pyridine ring substituted with a cyano group and a benzoic acid component linked through a sulfur atom. This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules because of its unique structure as a valuable intermediate in organic synthesis.

Chemistry

This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine

This compound is investigated for its therapeutic properties in the medical field. It has shown promise in developing new drugs for various diseases, including cancer and neurological disorders.

Industry

The compound is used to produce specialty chemicals and materials in industry. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The cyano group and the sulfanyl moiety play crucial roles in binding to enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, differing in substituents and core heterocycles:

4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives Core Heterocycle: Thiazolidinone (vs. pyridine in the target compound). Key Substituents: Arylidene and arylimino groups on the thiazolidinone ring. Biological Activity: These derivatives exhibit sub-µM IC₅₀ values as competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP), validated in C2C12 myotubes.

4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

  • Core Heterocycle : Tetrazole (vs. pyridine).
  • Key Substituents : Bromobenzyl group.
  • Biological Activity : Acts as a PPARγ ligand, validated via virtual screening and competition assays. The tetrazole ring and bromine substitution enable π-π stacking and C–X∙∙∙π interactions, critical for receptor binding .

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate Core Structure: Methyl ester of benzoic acid (vs. free acid in the target compound). Key Substituents: Trifluoromethyl and methyl groups on the pyridine ring.

Functional Analogues

  • 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Structural Differences: Sulfamoyl linker and chlorine substituent (vs. sulfanylmethyl and cyano groups). Impact: The sulfamoyl group may enhance hydrogen-bonding capacity, while chlorine increases electron-withdrawing effects, altering binding kinetics .

Pharmacological Profiles

Compound Molecular Formula Key Substituents Biological Target Activity/IC₅₀ Source
4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid C₁₄H₁₀N₂O₂S 3-Cyanopyridin-2-yl, sulfanylmethyl Not fully characterized (putative phosphatase) N/A N/A
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid Varies Thiazolidinone, arylidene/arylimino LMWPTP Sub-µM IC₅₀
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid C₁₅H₁₁BrN₄O₂S Tetrazole, bromobenzyl PPARγ Ligand affinity confirmed
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate C₁₆H₁₁F₃N₂O₂S Trifluoromethyl, methyl ester Undisclosed N/A

Key Research Findings

  • Thiazolidinone Derivatives: Demonstrated reversible inhibition of LMWPTP, enhancing insulin signaling without cytotoxicity in skeletal muscle cells .
  • Tetrazole Analogue : Structural studies revealed intermolecular hydrogen bonds and π-π stacking critical for PPARγ activation, with a centroid-centroid distance of 3.312 Å in crystal packing .
  • Ester Derivatives: The methyl ester in methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate may improve pharmacokinetics compared to free carboxylic acids .

Biological Activity

4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyridine ring , a cyano group , and a benzoic acid moiety , which contribute to its distinct chemical properties. The cyano group and sulfanyl moiety are particularly important for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which is crucial in drug discovery.
  • Receptor Binding : It shows potential in binding to specific receptors, influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has shown effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
HeLa15.2Apoptosis
MCF-712.5Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of the compound on protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling. The results showed a significant inhibition rate, suggesting its potential as a therapeutic agent in diseases related to dysregulated PTP activity .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells through apoptosis pathways. The study highlighted the compound's ability to induce reactive oxygen species (ROS) generation, leading to cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and benzoic acid components can enhance biological activity. For instance, substituting different groups on the pyridine ring has been shown to increase enzyme inhibition potency.

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